molecular formula C20H20N2O4S B2612211 Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 941961-23-5

Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2612211
CAS No.: 941961-23-5
M. Wt: 384.45
InChI Key: AXJBUPQORWGPCN-MRCUWXFGSA-N
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Description

Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 6-ethoxy-1,3-benzothiazole-2-amine with an appropriate aldehyde or ketone, followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall production cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and phenylacetyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[6-ethoxy-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-3-26-15-9-10-16-17(12-15)27-20(22(16)13-19(24)25-2)21-18(23)11-14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJBUPQORWGPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC=C3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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